Cas no 103802-41-1 (6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID)

6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid is a quinoline derivative with notable applications in pharmaceutical and chemical research. Its structure features a carboxylic acid group at the 3-position and a hydroxyl group at the 4-position, contributing to its reactivity and potential as a building block for more complex molecules. The ethyl substitution at the 6-position enhances its lipophilicity, which may influence solubility and binding properties. This compound is valued for its versatility in synthesizing heterocyclic compounds, particularly in the development of antimicrobial and anti-inflammatory agents. Its well-defined chemical properties make it a reliable intermediate for targeted organic synthesis and medicinal chemistry studies.
6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID structure
103802-41-1 structure
Product Name:6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID
CAS No:103802-41-1
MF:C12H11NO3
MW:217.220643281937
CID:892590
Update Time:2025-08-05

6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID Chemical and Physical Properties

Names and Identifiers

    • 6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID
    • 6-ethyl-4-oxo-1H-quinoline-3-carboxylic acid
    • 6-ethyl-4-hydroxyquinoline-3-carboxylic acid
    • AURORA 17946
    • Inchi: 1S/C12H11NO3/c1-2-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
    • InChI Key: RESVKOSPFKHQBK-UHFFFAOYSA-N
    • SMILES: O=C1C(C(=O)O)=CNC2C=CC(CC)=CC=21

Computed Properties

  • Exact Mass: 217.07400
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 70.42000
  • LogP: 2.20100

6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID Pricemore >>

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Additional information on 6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID

Introduction to 6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID (CAS No. 103802-41-1) and Its Emerging Applications in Chemical Biology

6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID, identified by the chemical abstracts service number 103802-41-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This quinoline derivative, characterized by an ethyl substituent at the 6-position and hydroxyl and carboxylic acid functional groups at the 4- and 3-positions respectively, exhibits a rich chemical diversity that makes it a valuable scaffold for drug discovery and molecular research.

The quinoline core is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and anti-malarial properties. The introduction of the hydroxyl group at the 4-position and the carboxylic acid moiety at the 3-position further enhances the compound's reactivity and binding affinity to biological targets. This structural configuration allows for versatile modifications, enabling researchers to fine-tune its pharmacological profile for specific therapeutic applications.

Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of 6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID as a lead compound in the development of novel bioactive molecules. Studies have demonstrated its potential in inhibiting enzymes involved in cancer progression, such as tyrosine kinases and proteases. Additionally, its ability to interact with DNA-binding proteins has opened avenues for research in oncology and neurodegenerative diseases.

The ethyl substituent at the 6-position plays a crucial role in modulating the compound's solubility and metabolic stability, making it an attractive candidate for oral administration. Preclinical studies have shown promising results in animal models, where 6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID exhibited favorable pharmacokinetic profiles and reduced toxicity compared to structurally related analogs. These findings have prompted further investigation into its mechanism of action and potential clinical applications.

In addition to its therapeutic potential, 6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID has been explored as a tool compound in biochemical research. Its interaction with various biomolecules has provided insights into molecular recognition processes, aiding in the development of targeted drug delivery systems. The compound's ability to chelate metal ions also makes it relevant in studying metal-dependent enzymatic reactions and their implications in disease pathogenesis.

The synthesis of 6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID has been optimized through multi-step organic transformations, leveraging modern catalytic methods to improve yield and purity. Advances in green chemistry principles have further refined these synthetic routes, minimizing waste generation and enhancing sustainability. Such methodologies align with global efforts to promote environmentally responsible chemical manufacturing.

Looking ahead, the integration of artificial intelligence (AI) and machine learning (ML) into drug discovery pipelines has accelerated the identification of novel derivatives of 6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID with enhanced biological activity. Predictive modeling has enabled researchers to design analogs with improved pharmacokinetic properties, reducing off-target effects and increasing therapeutic efficacy. This interdisciplinary approach underscores the dynamic nature of modern chemical biology research.

The versatility of 6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID as a scaffold for medicinal chemistry innovation continues to drive its adoption in both academic and industrial settings. Collaborative efforts between chemists, biologists, and clinicians are essential for translating preclinical findings into tangible therapeutic benefits. As our understanding of disease mechanisms evolves, compounds like 6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID will remain at the forefront of drug development initiatives.

In conclusion, 6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID (CAS No. 103802-41-1) represents a compelling example of how structural diversity can be leveraged to discover bioactive molecules with significant therapeutic potential. Its unique combination of functional groups, coupled with recent advancements in synthetic methodologies and computational biology, positions it as a cornerstone compound in contemporary chemical biology research. As investigations into its applications progress, this quinoline derivative is poised to contribute substantially to advancements in human health.

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